

# in vitro thrombin inhibition assay Flovagatran sodium

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## Compound of Interest

Compound Name: Flovagatran sodium

Cat. No.: B15576702

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An In-Depth Technical Guide to the In Vitro Thrombin Inhibition Assay of **Flovagatran Sodium**

## Introduction

**Flovagatran sodium**, also known as TGN 255, is a potent and reversible direct inhibitor of thrombin (Factor IIa), a critical serine protease in the coagulation cascade.[1][2] By directly binding to thrombin, **Flovagatran sodium** blocks its enzymatic activity, thereby preventing the conversion of fibrinogen to fibrin, which is the final step in clot formation. This mechanism of action makes it a subject of interest in the research of arterial and venous thrombosis. This guide provides a technical overview of the in vitro assessment of **Flovagatran sodium's** thrombin inhibitory activity, including its mechanism of action, quantitative inhibition data, and a representative experimental protocol.

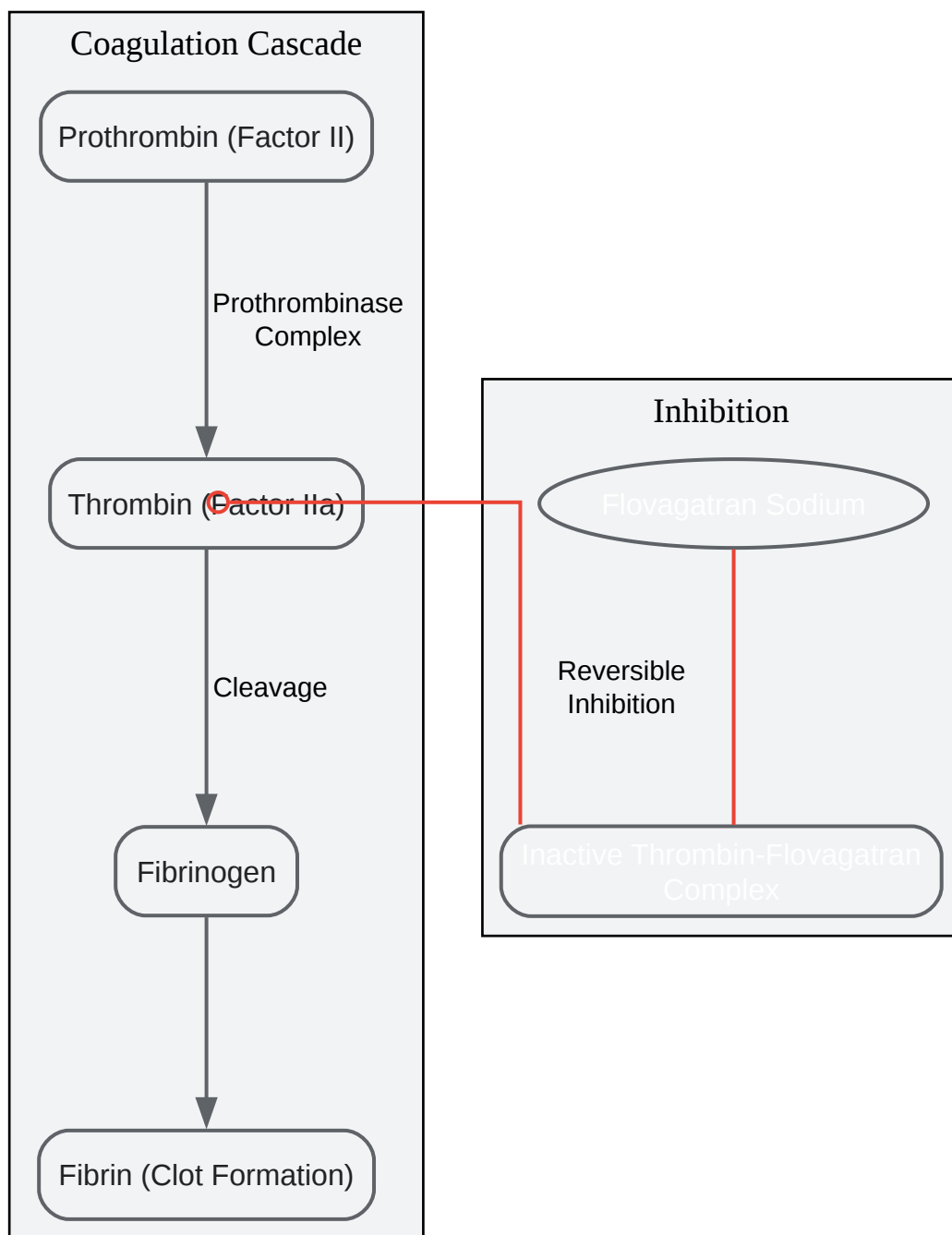
## Quantitative Inhibition Data

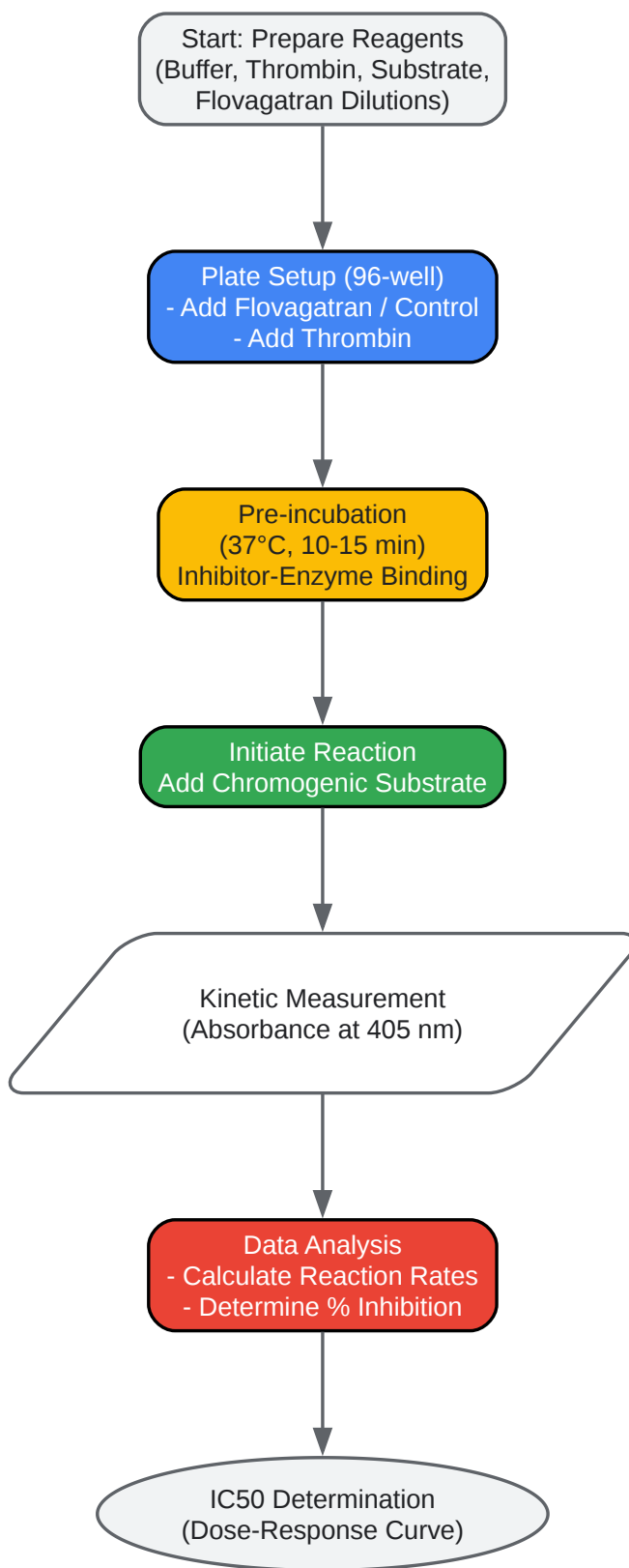
The inhibitory potency of **Flovagatran sodium** against thrombin has been quantified by its inhibition constant (Ki). This value represents the concentration of the inhibitor required to produce half-maximum inhibition.

Compound	Inhibitor Type	Target Enzyme	Ki (nM)
Flovagatran Sodium	Reversible Direct Inhibitor	Thrombin (Factor IIa)	9

## Mechanism of Action

**Flovagatran sodium** functions as a direct thrombin inhibitor (DTI). Unlike indirect inhibitors such as heparin, which require a cofactor like antithrombin, DTIs bind directly to the thrombin molecule.<sup>[3]</sup> This interaction blocks the active site of thrombin, preventing it from binding to and cleaving its natural substrates, most notably fibrinogen.<sup>[4][5]</sup> The inhibition is reversible, meaning the inhibitor can associate and dissociate from the enzyme.<sup>[1]</sup> DTIs can be further classified as univalent, binding only to the active site, or bivalent, binding to both the active site and a substrate recognition site (exosite 1).<sup>[2][3]</sup>





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